Methyl N-[(benzyloxy)carbonyl]valinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVCURTNIUHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506512 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134306-34-6 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Methyl N Benzyloxy Carbonyl Valinate As a Chiral Synthon
Methyl N-[(benzyloxy)carbonyl]valinate serves as a valuable chiral synthon, a stereochemically pure building block used to introduce a specific chirality into a target molecule. wikipedia.orgrsc.org Its utility stems from the defined stereocenter at the α-carbon of the valine residue. By incorporating this compound into a synthetic route, chemists can control the stereochemical outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds where stereoisomers can exhibit vastly different activities.
The presence of the bulky isopropyl group on the valine side chain can also influence the stereoselectivity of reactions at adjacent centers through steric hindrance, a principle often exploited in diastereoselective synthesis. researchgate.net The strategic placement of this chiral fragment allows for the construction of complex molecular architectures with a high degree of stereochemical precision.
An Overview of the Valinate Moiety in Organic Synthesis and Its Derivatives
The valinate moiety, the ester of the amino acid valine, is a versatile component in organic synthesis. chemicalbook.comprepchem.com As a branched-chain amino acid, its derivatives are integral to the synthesis of a wide array of natural products and peptidomimetics. The isopropyl group provides a non-polar, hydrophobic character that can be crucial for molecular recognition and binding interactions in biological systems.
Valinate derivatives are not only incorporated as structural components but also serve as chiral auxiliaries. In this capacity, the stereocenter of the valine unit guides the stereochemical course of a reaction on an attached prochiral substrate. After the desired stereochemistry is established, the valinate auxiliary can be cleaved and recycled.
Table 1: Selected Applications of Valinate Derivatives in Organic Synthesis
| Valinate Derivative | Application | Research Finding |
| N-Cbz-L-valine | Peptide synthesis | Used as a key intermediate in the production of various amino acids, including L-isoleucine and L-leucine. fengchengroup.com |
| L-valine methyl ester hydrochloride | Peptide coupling | Acts as the amine component in peptide bond formation. orgsyn.org |
| (S)-N-(Benzyloxycarbonyl)-N-methylvaline | Synthesis of bioactive peptides | Employed as a reactant in the synthesis of biologically active cyclodepsipeptides. chemicalbook.com |
The Role of the Benzyloxycarbonyl Cbz Protecting Group in Amino Acid Chemistry
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amino acid and peptide chemistry, serving as a robust protecting group for the amine functionality. researchgate.net Introduced by Max Bergmann and Leonidas Zervas in the 1930s, the Cbz group prevents the nucleophilic amine from participating in unwanted side reactions during subsequent synthetic transformations.
A key advantage of the Cbz group is its stability under a range of reaction conditions, including those that are basic or mildly acidic. organic-chemistry.org This stability allows for selective manipulation of other functional groups within the molecule. Crucially, the Cbz group can be readily removed under mild conditions, most commonly through catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. This orthogonality of deprotection is a fundamental principle in the design of complex synthetic routes. acs.org
The introduction of the Cbz group is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base. nih.gov This straightforward and high-yielding reaction has made the Cbz group a popular choice for chemists for decades.
Contextualizing Methyl N Benzyloxy Carbonyl Valinate Within the Chiral Pool Strategy
The chiral pool strategy is a powerful approach in asymmetric synthesis that utilizes readily available, enantiomerically pure compounds from nature as starting materials. wikipedia.orgnumberanalytics.com This strategy avoids the need for de novo asymmetric synthesis or chiral resolution, often leading to more efficient and economical synthetic routes. Amino acids, including L-valine, are prominent members of the chiral pool. mdpi.comnih.govunivie.ac.at
Methyl N-[(benzyloxy)carbonyl]valinate perfectly embodies the principles of the chiral pool strategy. It is derived from L-valine, a naturally occurring and inexpensive chiral starting material. The compound retains the stereochemical integrity of the original amino acid, providing a pre-packaged stereocenter for incorporation into larger molecules. By utilizing such chiral building blocks, chemists can strategically plan the synthesis of complex targets with multiple stereocenters, with each chiral center being introduced in a controlled manner.
Scope and Future Perspectives for Research Involving Methyl N Benzyloxy Carbonyl Valinate
Stereoselective Synthesis of this compound
The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon. The desired L-enantiomer is typically required for biological applications, necessitating highly stereoselective synthetic routes.
Chiral Pool Approaches Utilizing L-Valine as a Precursor
The most direct and economically viable method for preparing enantiopure this compound is through the "chiral pool" approach. This strategy leverages the natural abundance and low cost of L-valine, which possesses the desired stereochemistry. The synthesis involves two main steps: protection of the amino group and esterification of the carboxylic acid.
The first step is the protection of the amino group of L-valine with a benzyloxycarbonyl (Cbz) group, yielding N-Cbz-L-valine. This is typically followed by esterification to form the methyl ester. Alternatively, L-valine can first be esterified to L-valine methyl ester hydrochloride, which is then subjected to N-protection. researchgate.netorgsyn.org The direct esterification of N-Cbz-L-valine is also a common route. For instance, reacting N-Cbz-L-valine with a methylating agent in a suitable solvent yields the target compound. The use of L-valine as the starting material ensures that the stereocenter is preserved throughout the synthesis. baranlab.org
A typical reaction sequence starting from L-valine is as follows:
N-Protection: L-valine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (e.g., Schotten-Baumann conditions) to yield N-Cbz-L-valine.
Esterification: The resulting N-Cbz-L-valine is then esterified. This can be achieved using various methods, such as reaction with methanol (B129727) in the presence of an acid catalyst or using a reagent like methyl iodide.
| Starting Material | Key Reagents | Product | Typical Conditions |
| L-Valine | 1. Benzyl Chloroformate, Base; 2. Methanol, Acid Catalyst | Methyl N-[(benzyloxy)carbonyl]-L-valinate | Step 1: Aqueous base, 0°C to RT; Step 2: Reflux in methanol with H₂SO₄ |
| L-Valine Methyl Ester HCl | Benzyl Chloroformate, Base (e.g., N-methylmorpholine) | Methyl N-[(benzyloxy)carbonyl]-L-valinate | Dichloromethane, 0°C to RT orgsyn.org |
| N-Cbz-L-Valine | Methyl Iodide, Base (e.g., NaH) | Methyl N-[(benzyloxy)carbonyl]-L-valinate | Anhydrous THF |
Asymmetric Synthesis of the Valinate Scaffold and Subsequent Derivatization
While the chiral pool approach is dominant, asymmetric synthesis provides a route to the valinate scaffold when non-natural enantiomers or specifically labeled compounds are desired. These methods build the chiral center from achiral precursors. A prominent strategy involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine (B1666218) enolate equivalent.
The Evans asymmetric alkylation is a powerful example. york.ac.uk In this method, a chiral oxazolidinone auxiliary, derived from a chiral amino alcohol, is acylated to form an imide. Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., isopropyl halide for the valine side chain) to attack from the less hindered face with high diastereoselectivity. york.ac.ukharvard.edu Subsequent cleavage of the auxiliary, followed by N-protection and esterification, yields the desired product.
| Chiral Auxiliary | Enolate Formation | Electrophile | Key Features |
| Evans Oxazolidinones | LDA or other strong bases | Isopropyl bromide or iodide | High diastereoselectivity; auxiliary is recyclable. york.ac.uk |
| Pseudoephedrine Amides | Lithium Diisopropylamide (LDA) with LiCl | Isopropyl halides | Highly diastereoselective; auxiliary can be cleaved under mild conditions. harvard.edu |
| SAMP/RAMP Hydrazones | Deprotonation with LDA or similar bases | Alkyl Halides | Forms chiral α-substituted aldehydes which can be oxidized to the corresponding acid. |
This approach, while more complex and costly than chiral pool synthesis, is invaluable for accessing specific stereoisomers and for the synthesis of unnatural amino acids. usm.edu
Enzymatic Synthesis and Biocatalytic Routes to this compound
Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, enzymes can be employed in two main ways: kinetic resolution or asymmetric synthesis.
In a kinetic resolution approach, a racemic mixture of a valine derivative is treated with an enzyme, such as a lipase (B570770) or protease, that selectively reacts with one enantiomer. For example, a lipase could selectively hydrolyze racemic this compound, leaving the unreacted (and desired) enantiomer in high enantiomeric excess.
More advanced biocatalytic routes involve the use of engineered enzymes for asymmetric synthesis. For instance, engineered monoamine oxidases (MAO) or transaminases (ω-TA) can be used to synthesize chiral amines from prochiral ketones. researchgate.net While direct synthesis of the target compound via a single enzymatic step is challenging, enzymes can be used to create the key chiral valine backbone, which is then derivatized chemically.
| Enzyme Class | Biocatalytic Strategy | Substrate Example | Advantage |
| Lipases/Proteases | Enantioselective hydrolysis (Kinetic Resolution) | Racemic N-Cbz-valine methyl ester | High enantioselectivity for one enantiomer. |
| Monoamine Oxidases (MAO) | Deracemization of racemic amines | Racemic valine derivatives | Can theoretically achieve 100% yield of the desired enantiomer. researchgate.net |
| Transaminases (ω-TA) | Asymmetric amination of a keto-acid | α-Ketoisovalerate | Direct formation of the chiral amino acid scaffold from a prochiral precursor. |
N-Protection Strategies and Formation of the Benzyloxycarbonyl Group
The introduction of the benzyloxycarbonyl (Cbz) group is a critical step that protects the nucleophilic amino group of valine from participating in unwanted side reactions during subsequent synthetic steps, such as peptide coupling.
Classical Benzyloxycarbonylation Protocols (e.g., using Cbz-Cl, Cbz-ONp)
The most common and well-established method for introducing the Cbz group is the Schotten-Baumann reaction. This involves reacting the amino acid (or its ester) with benzyl chloroformate (Cbz-Cl) in the presence of a base. nih.gov The base neutralizes the hydrochloric acid that is formed during the reaction, driving it to completion.
An alternative to the highly reactive Cbz-Cl is the use of activated esters of benzyloxycarbamic acid, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or the p-nitrophenyl ester (Cbz-ONp). These reagents are more stable, less moisture-sensitive, and often lead to cleaner reactions with fewer side products, although they may be less reactive than Cbz-Cl.
| Reagent | Typical Base | Solvent | Key Characteristics |
| Benzyl Chloroformate (Cbz-Cl) | NaOH, NaHCO₃, N-Methylmorpholine orgsyn.org | Water/Dioxane, Dichloromethane | Highly reactive, readily available, generates HCl byproduct. nih.gov |
| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Triethylamine, DIPEA | Acetonitrile, DMF | Solid, stable reagent; reaction is often cleaner. |
| Benzyl p-nitrophenyl carbonate (Cbz-ONp) | Triethylamine, DIPEA | DMF, Dichloromethane | Activated ester, useful for substrates sensitive to Cbz-Cl. |
Novel Reagents and Conditions for N-Cbz Protection of Valine Derivatives
Research continues to yield new reagents and protocols for N-protection that offer advantages in terms of mildness, efficiency, and functional group tolerance. organic-chemistry.org Some modern approaches aim to avoid the use of hazardous reagents like phosgene (B1210022) (a precursor to Cbz-Cl) or to improve the reaction's atom economy.
One such development involves the use of O-alkyl S-(pyridin-2-yl)carbonothiolates, which can selectively protect amino groups at room temperature. organic-chemistry.org Another strategy employs iron(II) sulfate (B86663) as an inexpensive and environmentally friendly catalyst for a four-component reaction that can generate Cbz-protected amines. missouri.edu These newer methods provide valuable alternatives to classical protocols, particularly in complex syntheses where sensitive functional groups must be preserved.
| Reagent/System | Conditions | Advantages |
| O-Alkyl S-(pyridin-2-yl)carbonothiolates | Room temperature, in air organic-chemistry.org | High selectivity for N-protection even with multiple hydroxyl groups present. organic-chemistry.org |
| FeSO₄·7H₂O catalyst | Four-component reaction with benzyl chloroformate | Environmentally friendly catalyst, efficient. missouri.edu |
| Dibenzyl dicarbonate (B1257347) (Cbz₂O) | With or without a mild base | Analogous to Boc₂O, often gives cleaner reactions than Cbz-Cl. |
Chemo- and Regioselective Protection of Amino Acids for this compound Synthesis
The synthesis of this compound begins with the selective protection of the amino group of the parent amino acid, L-valine. This step is critical to prevent the highly nucleophilic amino group from participating in unwanted side reactions during the subsequent esterification of the carboxylic acid functionality. libretexts.org The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. peptide.com
The most common method for the chemo- and regioselective N-protection of L-valine involves its reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. evitachem.comgoogle.com The reaction is typically carried out in an aqueous solution with a base, such as sodium carbonate or sodium hydroxide (B78521), or in an organic solvent with a tertiary amine base. google.comgoogle.com The base deprotonates the amino group of valine, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of benzyl chloroformate. This process, known as the Schotten-Baumann reaction, selectively yields N-Cbz-L-valine, leaving the carboxyl group intact for further modification. google.com The high regioselectivity ensures that protection occurs exclusively at the nitrogen atom, a crucial requirement for the subsequent esterification step.
| Parameter | Description | Reference(s) |
| Starting Material | L-Valine | google.com |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) | evitachem.comgoogle.com |
| Base | Sodium Carbonate (Na₂CO₃) | google.com |
| Solvent | Water / Organic Solvent mixture (e.g., EtOAc) | google.com |
| Selectivity | High chemo- and regioselectivity for the amino group | libretexts.org |
Esterification Reactions for this compound Formation
Once the amino group of valine is protected as N-Cbz-valine, the next step is the esterification of the free carboxylic acid group to form the methyl ester. Several methodologies exist to achieve this transformation, each with its own advantages regarding reaction conditions, yield, and compatibility with other functional groups.
Acid-catalyzed esterification, often referred to as Fischer esterification, is a direct and classical method for converting carboxylic acids into esters. In the context of this compound synthesis, this involves reacting N-Cbz-valine with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The reaction is typically performed by stirring or refluxing the mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com To drive the reaction to completion, it is common to use methanol as the solvent, ensuring a large excess is present. google.commasterorganicchemistry.com Following the reaction, a workup procedure involving neutralization and extraction is employed to isolate the final product. google.com
A documented procedure involves mixing (S)-N-CBZ-valine with methanol, followed by the addition of sulfuric acid. google.com The mixture is stirred overnight, and after distillation under reduced pressure, the residue is treated with ethyl acetate (B1210297) and washed with water and saturated sodium bicarbonate solution to yield the desired methyl ester. google.com
To facilitate esterification under milder conditions and often with higher yields, the carboxylic acid group of N-Cbz-valine can be "activated". This strategy involves converting the carboxyl group into a more reactive derivative, which is then readily attacked by methanol. This can be achieved through the formation of activated esters or by using peptide coupling reagents.
Coupling reagents, commonly used for amide bond formation, are also highly effective for ester synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 4-(dimethylamino)pyridine (DMAP), can be employed. chemicalbook.com In this process, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then esterified by methanol. Other modern coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency and suppression of side reactions. chemicalbook.com
| Coupling Reagent System | Description | Reference(s) |
| DCC / DMAP | Dicyclohexylcarbodiimide activates the carboxyl group; 4-(Dimethylamino)pyridine acts as a catalyst. | chemicalbook.com |
| HATU / DIEA | A highly efficient phosphonium-based reagent, used with a non-nucleophilic base like Diisopropylethylamine. | chemicalbook.com |
| PyBroP / PyCloP | Phosphonium-based reagents shown to be effective for coupling sterically hindered amino acids. |
Another activation approach involves forming an activated ester, such as an N-(α-aminoacyl)benzotriazole, which can then react with methanol to form the final product with a high degree of chiral integrity.
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com While less direct for the primary synthesis of this compound from N-Cbz-valine, it is a viable method if a different ester of N-Cbz-valine is available as a starting material. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
In an acid-catalyzed transesterification, a large excess of methanol would be used as the solvent to shift the equilibrium towards the formation of the desired methyl ester. masterorganicchemistry.com Conversely, base-catalyzed transesterification involves a nucleophilic alkoxide, such as sodium methoxide, which attacks the carbonyl carbon of the starting ester in an addition-elimination sequence. masterorganicchemistry.com
Furthermore, enzymatic methods offer a highly selective alternative. For instance, subtilisin adsorbed on silica (B1680970) has been used to catalyze the transesterification of N-Cbz-amino acid nitrophenyl esters with alcohols in organic media, demonstrating the potential for biocatalytic routes. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
A key focus of green chemistry is the reduction or elimination of volatile and often toxic organic solvents. nih.gov Mechanochemistry, specifically ball-milling, has emerged as a powerful technique for conducting reactions in a solvent-free or low-solvent environment. exlibrisgroup.com
Utilization of Heterogeneous Catalysis for Protection and Esterification Steps
The introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto the nitrogen atom of valine and the subsequent esterification of the carboxylic acid are critical steps in the synthesis of the target molecule. The use of heterogeneous catalysts in these transformations offers significant advantages over traditional homogeneous methods, primarily in terms of catalyst recovery, reusability, and simplified product purification.
The N-protection of valine with benzyl chloroformate is typically carried out under Schotten-Baumann conditions, which involve an aqueous basic solution. While effective, this generates salt waste and can present challenges in work-up. The esterification of N-Cbz-valine is often achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid in methanol, which are corrosive and difficult to separate from the product.
Heterogeneous catalysts can streamline these processes. For the esterification of N-Cbz-valine, solid acid catalysts present a promising alternative. These materials, such as sulfated zirconia, tungstated zirconia, or acidic ion-exchange resins (e.g., Amberlyst-15), can effectively catalyze the reaction with methanol. nih.govelsevierpure.com The key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, which also minimizes the acidic waste stream.
For the N-protection step, while less common, the concept of using solid bases or supported reagents could be explored to replace soluble inorganic bases, thereby simplifying purification. However, the direct heterogeneous catalytic N-benzyloxycarbonylation of amino acids is not as widely documented as esterification.
A hypothetical two-step process employing heterogeneous catalysts could involve:
N-protection: Reaction of L-valine with benzyl chloroformate in the presence of a solid base (e.g., a basic resin) in an appropriate solvent system.
Esterification: After filtration of the solid base, the resulting N-Cbz-valine solution could be directly subjected to esterification with methanol using a solid acid catalyst.
The performance of these heterogeneous catalysts is highly dependent on their structural properties, such as surface area, pore size, and the density and strength of acidic or basic sites.
Table 1: Comparison of Catalysts for the Esterification of N-Cbz-Valine
| Catalyst Type | Example | Advantages | Disadvantages | Typical Reaction Conditions |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid | High activity | Corrosive, difficult to separate, generates acidic waste | Methanol, reflux, 2-6 hours |
| Solid Acid | Amberlyst-15 | Reusable, easy separation, non-corrosive | Lower activity than H₂SO₄, potential for leaching | Methanol, reflux, 6-24 hours |
| Solid Acid | Sulfated Zirconia | High thermal stability, reusable | Higher cost, preparation can be complex | Methanol, 60-80°C, 4-12 hours |
Atom-Economy and E-Factor Considerations in this compound Production
Green chemistry principles emphasize the importance of designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (atom economy) and minimize the total waste produced (E-factor). chembam.com
C₅H₁₁NO₂ (L-Valine) + C₈H₇ClO₂ (Benzyl Chloroformate) + CH₄O (Methanol) → C₁₄H₁₉NO₄ (this compound) + HCl + H₂O
The theoretical atom economy is calculated as:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
For this reaction, the calculation would be based on the molecular weights of the reactants that form the desired product. In a more practical sense, the generation of by-products like HCl (which needs to be neutralized, generating salt waste) significantly lowers the effective atom economy.
The Environmental Factor (E-factor) provides a more comprehensive measure of the waste generated. libretexts.org It is defined as the total mass of waste produced per unit mass of product. libretexts.org This includes not only by-products from the reaction but also solvent losses, catalyst and reagent residues, and any materials used in work-up and purification. libretexts.org
Table 2: Hypothetical Green Metrics for Different Synthetic Routes to this compound
| Metric | Traditional Homogeneous Route | Heterogeneous Catalytic Route |
|---|---|---|
| Atom Economy (Theoretical) | ~70% | ~70% |
| E-Factor | High (e.g., 10-50) | Lower (e.g., 5-20) |
| Key Waste Streams | Acidic/basic aqueous waste, solvent from extraction | Minimal aqueous waste, used catalyst (recyclable), solvent |
| Solvent Usage | High (for reaction and work-up) | Potentially lower due to simplified work-up |
Note: These are estimated values and the actual figures can vary significantly based on the specific process conditions and efficiencies. rsc.org
The use of heterogeneous catalysts can significantly reduce the E-factor by minimizing the formation of salt waste during neutralization and by allowing for solvent recycling due to cleaner reaction mixtures. nih.gov
Process Optimization and Scale-Up Considerations for Laboratory Synthesis
Scaling up the synthesis of this compound from the milligram to the multi-gram or kilogram scale in a laboratory setting presents several challenges that require careful process optimization.
Key Parameters for Optimization:
Reaction Concentration: Increasing the concentration of reactants can improve throughput, but it may also lead to issues with solubility, viscosity, and heat transfer.
Temperature Control: Both the N-protection and esterification reactions have optimal temperature ranges. Exothermic reactions, in particular, require efficient heat dissipation to prevent side reactions and ensure safety, which becomes more challenging at a larger scale.
Reagent Addition Rate: The controlled addition of reactive reagents like benzyl chloroformate is crucial to maintain the optimal reaction temperature and minimize the formation of impurities.
Mixing Efficiency: Adequate agitation is essential to ensure homogeneous reaction conditions, especially when dealing with slurries containing heterogeneous catalysts or partially soluble starting materials. Inefficient mixing can lead to localized "hot spots" and reduced yields.
Work-up and Purification: The choice of work-up procedure (e.g., extraction, crystallization) must be scalable. Crystallization is often preferred at a larger scale as it can be more efficient than chromatography for achieving high purity. Optimization of the crystallization solvent, temperature profile, and seeding can significantly impact yield and purity.
Scale-Up Challenges:
Heat and Mass Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat transfer less efficient. This can be a significant issue for exothermic or endothermic reactions.
Catalyst Handling: On a larger scale, the handling, filtration, and recovery of heterogeneous catalysts need to be considered. The potential for catalyst attrition (breaking down into finer particles) can also become a concern.
Safety: The use of flammable solvents and reactive reagents requires a thorough safety assessment and the implementation of appropriate engineering controls, especially at a larger scale.
Flow chemistry represents an advanced approach to address many of these scale-up challenges. acs.org By performing the reaction in a continuous-flow reactor, precise control over reaction parameters like temperature, pressure, and residence time can be achieved, leading to improved consistency and safety. acs.orgnih.gov This technology allows for a "scale-out" approach, where production is increased by running multiple reactors in parallel rather than increasing the size of a single batch reactor. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-Valine |
| Benzyl chloroformate |
| Methanol |
| N-Cbz-valine |
| Sulfuric Acid |
| p-Toluenesulfonic acid |
| Sulfated zirconia |
| Tungstated zirconia |
| Amberlyst-15 |
| Hydrochloric acid |
Reactivity of the Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its stability under various conditions and the availability of multiple deprotection strategies make it a versatile choice. The reactivity of the Cbz group in this compound is centered around its cleavage to liberate the free amine of the valine residue.
Catalytic Hydrogenation for Cbz Deprotection and Amination
Catalytic hydrogenation is the most common and generally mildest method for the deprotection of the Cbz group. scientificupdate.com This method involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comresearchgate.net The reaction proceeds via hydrogenolysis, yielding the unprotected amine, toluene, and carbon dioxide. total-synthesis.com
The general mechanism involves the adsorption of the Cbz-protected compound and hydrogen onto the surface of the palladium catalyst. This is followed by the cleavage of the benzyl-oxygen bond and subsequent fragmentation of the resulting carbamic acid to the free amine and carbon dioxide. total-synthesis.com
A variation of this method is catalytic transfer hydrogenation, which avoids the need for gaseous hydrogen and specialized pressure equipment. utrgv.edu In this approach, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or cyclohexene, is used in the presence of the palladium catalyst to generate hydrogen in situ. utrgv.eduniscpr.res.in This technique has been successfully employed for the removal of Cbz groups from amino acids and peptides, often providing quantitative yields. niscpr.res.in
| Catalyst | Hydrogen Source | Solvent | Conditions | Yield | Reference |
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temperature, 12 h | High | nih.gov |
| 10% Pd/C | Ammonium Formate | Methanol or DMF | Room Temperature | Quantitative | niscpr.res.in |
| 5% Pd/C | H₂ (60 °C) | Methanol | 40 h | - | total-synthesis.com |
| Pd/C | Acetic Acid/H₂O (9:1) | - | 3 days | - | jst.go.jp |
| Pd(OAc)₂/Charcoal | H₂ (1 atm) | Methanol | Room Temperature, 12 h | High | nih.gov |
This table presents data for the catalytic hydrogenation of various Cbz-protected amino acids and peptides, as specific data for this compound was not available in the searched literature.
Acid-Mediated Cleavage of the Cbz Group
While generally stable to mild acidic conditions, the Cbz group can be cleaved by strong acids. total-synthesis.com Common reagents for this purpose include hydrogen bromide (HBr) in acetic acid and liquid hydrogen fluoride (B91410) (HF). nih.gov The mechanism of acid-mediated cleavage involves the protonation of the carbamate (B1207046) oxygen, followed by a nucleophilic attack (SN2 type) by the conjugate base of the acid at the benzylic carbon. This results in the formation of a benzyl halide, and the unstable carbamic acid intermediate which then decarboxylates to yield the ammonium salt of the deprotected amine.
This method is generally harsher than catalytic hydrogenation and may not be suitable for substrates containing other acid-sensitive functional groups. researchgate.net
| Reagent | Solvent | Conditions | Notes | Reference |
| HBr | Acetic Acid | - | Common, but harsh conditions. | nih.gov |
| HF | - | - | Strong acid, requires special handling. | nih.gov |
| HCl | Various | - | Can cleave Cbz groups under harsh conditions. | total-synthesis.com |
This table outlines common reagents for the acid-mediated cleavage of the Cbz group.
Alternative Deprotection Strategies (e.g., Silane-mediated, Lewis Acid-mediated)
Several alternative methods for Cbz deprotection have been developed to address the limitations of catalytic hydrogenation and acid-mediated cleavage, such as the presence of hydrogenation-sensitive or acid-labile functional groups in the molecule.
Silane-mediated Deprotection: The combination of a silane, such as triethylsilane (Et₃SiH), with a palladium catalyst provides a mild and efficient method for Cbz deprotection. organic-chemistry.org This reaction proceeds via an in situ generation of molecular hydrogen. organic-chemistry.org This method is compatible with many functional groups that are sensitive to standard hydrogenation conditions. organic-chemistry.org
Lewis Acid-mediated Deprotection: Certain Lewis acids can facilitate the cleavage of the Cbz group. A notable example is the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov This system has been shown to be effective for the deprotection of N-Cbz groups at room temperature, offering good functional group tolerance. organic-chemistry.orgnih.gov The role of HFIP is believed to be the enhancement of the Brønsted acidity of the Lewis acid. organic-chemistry.org Another Lewis acid system that can be employed is trimethylsilyl (B98337) iodide (TMSI). cas.cn
Nucleophilic Deprotection: A protocol utilizing 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures has been developed for the deprotection of Cbz and other carbamates. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to both standard hydrogenolysis and Lewis acid-mediated conditions. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves an SN2 attack of the thiolate at the benzylic carbon of the Cbz group. scientificupdate.com
| Reagent System | Solvent | Conditions | Yield | Reference |
| Et₃SiH / Pd/C | Methanol | Room Temperature, 10-50 min | High | nih.gov |
| AlCl₃ / HFIP | HFIP | Room Temperature, 2-16 h | High | organic-chemistry.orgnih.gov |
| 2-Mercaptoethanol / K₃PO₄ | DMAc | 75 °C, 24 h | Good | organic-chemistry.org |
| NiCl₂·6H₂O / NaBH₄ | Methanol | Ambient Temperature | 88% (for N-Cbz-4-anisidine) | researchgate.net |
This table summarizes various alternative deprotection strategies for the Cbz group on different substrates.
Mechanistic Studies of Cbz Deprotection Pathways
The mechanisms of Cbz deprotection have been the subject of numerous studies. For catalytic hydrogenation, the accepted mechanism involves the heterolytic cleavage of the benzyl-oxygen bond on the catalyst surface. total-synthesis.com
In acid-mediated cleavage, the reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile (the counterion of the acid) attacks the benzylic carbon. nih.gov
For the nucleophilic cleavage of the Cbz group by thiols, computational studies have been conducted. These studies support an SN2 mechanism where the thiolate anion attacks the benzylic carbon. The calculated activation energy for the attack on the benzylic carbon is significantly lower than that for a direct attack on the carbamate carbonyl, explaining the observed reaction pathway. scientificupdate.com The activation energies for the cleavage of benzyl, allyl, and methyl carbamates by this method were calculated to be 12.7, 11.7, and 14.0 kcal/mol, respectively. scientificupdate.com
Kinetic studies on the acid-catalyzed deprotection of the related Boc (tert-butoxycarbonyl) group have shown a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair. acs.org While specific kinetic studies on Cbz-valine methyl ester were not found, similar principles may apply.
Reactions Involving the Methyl Ester Moiety
The methyl ester group of this compound serves to protect the carboxylic acid functionality. The primary reaction of this moiety is its hydrolysis to reveal the free carboxylic acid.
Saponification and Ester Hydrolysis to Form Carboxylic Acids
Saponification, or base-mediated hydrolysis, is a common method to cleave the methyl ester of N-protected amino acids. nih.gov This reaction is typically carried out using an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a suitable organic solvent like methanol or tetrahydrofuran (B95107). nih.gov The mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate, which then collapses to give the carboxylate salt and methanol. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid.
| Base | Solvent | Conditions | Yield | Racemization | Reference |
| LiOH | Methanol/Dioxane (or THF)/H₂O | Room Temperature | 86-94% (for bile acid methyl esters) | - | nih.gov |
| NaOH | Methanol/H₂O | Room Temperature, 5 h | 99% (for ethyl 2-fluoropentanoate) | - | tue.nl |
| KOH | Methanol/H₂O | 80 °C, 13 h | 98% (for methyl 2,6-diisopropoxybenzoate) | - | tue.nl |
| LiOH | Aqueous Medium | - | - | Can be minimized compared to NaOH | tue.nl |
This table provides general conditions for the saponification of various esters, as specific quantitative data for the saponification of this compound was not found in the searched literature.
Table of Mentioned Chemical Compounds
Transamidation and Amidification Reactions with Amines
The methyl ester of this compound can undergo transamidation to form new amide bonds. This transformation is fundamental in peptide synthesis, where the valinate moiety is incorporated into a growing peptide chain. The reaction involves the nucleophilic attack of an amine, typically from an amino acid ester, on the carbonyl carbon of the valinate's methyl ester.
This process is generally not spontaneous and requires activation of the carboxyl group or the use of coupling agents to facilitate the reaction. Common coupling reagents used for forming peptide bonds include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or reagents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). chemicalbook.com For instance, N-Cbz protected amino acids can react with various aryl amines in the presence of methanesulfonyl chloride and N-methylimidazole to yield the corresponding arylamides under mild conditions and without racemization. organic-chemistry.org
The general mechanism for a peptide coupling reaction involving this compound and an amine (R'-NH2) using a coupling agent is outlined below:
Activation of the carboxylic acid (if the starting material is Cbz-Val-OH) or direct reaction at the ester.
Nucleophilic attack by the amine on the activated carbonyl carbon.
Formation of a tetrahedral intermediate.
Collapse of the intermediate, eliminating methanol, to form the new amide bond.
These reactions are pivotal for synthesizing complex peptides where the valine residue is internal to the sequence. chemicalbook.com
| Coupling Reagent | Typical Co-reagent/Base | Application |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide (DCC) | 4-Dimethylaminopyridine (DMAP) | Peptide synthesis. chemicalbook.com |
| HATU | N,N-Diisopropylethylamine (DIEA) | Formation of amides from carboxylic acids and amines. chemicalbook.com |
| Methanesulfonyl Chloride | N-methylimidazole | Synthesis of arylamides. organic-chemistry.org |
Reduction of the Ester to Alcohols or Aldehydes
The ester group of this compound can be selectively reduced to either a primary alcohol, N-Cbz-valinol, or an aldehyde, N-Cbz-valinal.
Reduction to Alcohol: A common and efficient method for reducing the ester to the corresponding Cbz-protected amino alcohol is the use of borohydride (B1222165) reducing agents. google.com For example, reacting the Cbz N-protected valine alkyl ester with sodium borohydride (NaBH4) in a solvent like tetrahydrofuran (THF), often with the addition of an alcohol like methanol, yields Cbz-valinol in high purity. google.com Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that can also be used, but NaBH4 offers milder conditions, which can be advantageous for preserving other functional groups. chemicalbook.com
Reduction to Aldehyde: Reduction of the ester to the aldehyde is a more delicate transformation that requires reagents capable of stopping the reduction at the aldehyde stage without proceeding to the primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this purpose. nih.gov The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. The mechanism involves the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup.
| Reagent | Product | Typical Conditions |
|---|---|---|
| Sodium Borohydride (NaBH4) | Primary Alcohol (N-Cbz-valinol) | THF/Methanol, Room Temperature. google.com |
| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol (N-Cbz-valinol) | Anhydrous ether or THF, followed by aqueous workup. chemicalbook.com |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde (N-Cbz-valinal) | Anhydrous solvent (e.g., Toluene, DCM), -78 °C. nih.gov |
Chemo- and Regioselective Transformations of the Ester Group
The presence of two distinct carbonyl-containing functional groups—the methyl ester and the benzyloxycarbonyl (Cbz) protecting group—allows for chemo- and regioselective transformations. The ester group is generally more reactive towards nucleophiles and reducing agents than the carbamate of the Cbz group.
This difference in reactivity allows for the selective transformation of the ester without affecting the Cbz protecting group. For example, the reduction of the ester to an alcohol or aldehyde with reagents like NaBH4 or DIBAL-H, as described previously, leaves the Cbz group intact. google.com
Similarly, the ester can be selectively hydrolyzed to the corresponding carboxylic acid, Cbz-valine, under basic conditions, such as treatment with lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. The carbamate is stable under these conditions but can be cleaved under harsher basic conditions or, more commonly, by hydrogenolysis. organic-chemistry.org This selective hydrolysis is a critical step in many synthetic routes where the methyl ester serves as a temporary protecting group for the carboxylic acid.
Transformations at the Stereogenic Center of the Valinate Moiety
Epimerization and Racemization Studies of the Valinate Moiety
The α-proton on the stereogenic center of the valinate moiety is acidic and can be abstracted by a base. This can lead to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to racemization (the formation of an equal mixture of L- and D-isomers). researchgate.net
This process is a significant concern in reactions conducted under basic conditions, especially if the reaction is slow or requires elevated temperatures. For example, during peptide coupling, the use of a strong, non-nucleophilic base and careful control of reaction time is crucial to suppress racemization. nih.govresearchgate.net Studies on the aminolysis of activated N-alkoxycarbonylamino acid esters have shown that prolonged exposure to an alkaline medium can lead to partial racemization. nih.gov Minimizing contact time with the base is a key strategy to ensure the optical purity of the final product. nih.gov
Stereoselective Alkylation and Derivatization Adjacent to the Stereocenter
Direct alkylation of the α-carbon of this compound is a challenging but valuable transformation for synthesizing non-proteinogenic α,α-disubstituted amino acids. The reaction typically involves the deprotonation of the α-proton with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures to form a lithium enolate. youtube.com This enolate can then react with an electrophile, such as an alkyl halide, in an SN2-type reaction to form a new carbon-carbon bond at the α-position. chadsprep.com
The key challenges in this reaction include:
Steric Hindrance: The bulky isopropyl group of the valine side chain and the Cbz protecting group can hinder the approach of both the base and the electrophile.
Racemization: The formation of the planar enolate intermediate inherently risks the loss of stereochemical information.
N-Alkylation: The nitrogen atom of the carbamate can also be deprotonated or act as a nucleophile, leading to side reactions.
Despite these challenges, stereoselective alkylations can be achieved. Diastereoselective alkylation of related β-amino ester enolates has been shown to proceed with high selectivity, often influenced by the aggregation state of the lithium enolates. nih.gov While specific, high-yielding examples for the direct α-alkylation of this compound are not abundant in literature, the general methodology using strong bases like LDA represents the standard approach for this type of transformation. youtube.com
Investigating Rearrangement Reactions and Side Product Formation
In the context of peptide synthesis and other chemical transformations, N-protected amino acid esters like this compound are susceptible to several side reactions. These reactions can impact the yield and purity of the desired product. The most pertinent of these are racemization/epimerization and diketopiperazine formation.
Racemization and Epimerization:
One of the most significant side reactions for any chiral amino acid derivative during peptide synthesis is the loss of stereochemical integrity at the α-carbon, a process known as racemization or epimerization. nih.govmdpi.com For this compound, this would involve the conversion of the L-enantiomer into a mixture of L- and D-enantiomers. This process is particularly prevalent during the activation of the carboxyl group, a necessary step for peptide bond formation. bibliomed.org
The mechanism typically involves the formation of an intermediate, such as an oxazolone (B7731731) (or azlactone), through the intramolecular cyclization of the activated amino acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers. bibliomed.org The use of certain coupling reagents and basic conditions can promote this side reaction. peptide.com For instance, carbodiimides like DCC or DIC, when used without racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), can lead to significant epimerization. peptide.com
Diketopiperazine Formation:
Another common side reaction, particularly after the removal of the N-terminal protecting group, is the intramolecular cyclization to form a 2,5-diketopiperazine (DKP). peptide.comwikipedia.orgwikipedia.orgacs.org If the benzyloxycarbonyl (Cbz) group of this compound is removed to yield the corresponding amino ester, the free amino group can nucleophilically attack the carbonyl carbon of the methyl ester. This intramolecular aminolysis results in the formation of a stable six-membered ring, cyclo(Val-Val), and the elimination of methanol.
This reaction is especially prominent at the dipeptide stage in solid-phase peptide synthesis. peptide.comdigitellinc.com The propensity for DKP formation is influenced by the nature of the amino acid residues, the solvent, and the temperature. digitellinc.com Valine, with its bulky isopropyl side chain, may experience some steric hindrance to this cyclization compared to less hindered amino acids like glycine or alanine.
Urethane (B1682113) Formation:
While the primary role of the benzyloxycarbonyl group is protection of the amine, under certain conditions, it can participate in side reactions. For instance, in the presence of strong bases or upon prolonged heating, rearrangement or side reactions involving the urethane linkage could theoretically occur, though this is less common under standard peptide synthesis conditions. Computational studies on urethane formation mechanisms highlight the complexity of these reactions, which can be influenced by catalysts and reaction conditions. mdpi.comnih.govmdpi.com
Potential Side Products Summary:
| Side Product | Triggering Conditions | Reaction Type |
| D-Methyl N-[(benzyloxy)carbonyl]valinate | Base, certain coupling reagents, heat | Epimerization |
| Cyclo(L-Val-L-Val) and its diastereomers | Deprotection of the N-terminus, heat, base | Intramolecular Cyclization (Aminolysis) |
| N-Formylvaline methyl ester | Potential side reaction during Cbz-deprotection under specific conditions | Rearrangement/Side Reaction |
This table is illustrative and based on general principles of peptide chemistry, as specific studies on this compound are limited.
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic Considerations:
The kinetics of peptide bond formation using this compound would be influenced by several factors:
Nature of the Coupling Reagent: The choice of coupling reagent (e.g., carbodiimides, phosphonium (B103445) salts, uronium salts) significantly affects the reaction rate by influencing the nature and reactivity of the activated intermediate. peptide.com Reagents like HATU are known to facilitate rapid coupling with minimal epimerization. peptide.com
Solvent: The polarity and solvating properties of the solvent can influence the rates of both the desired coupling reaction and undesired side reactions.
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of peptide bond formation. However, it can also accelerate side reactions like racemization. colab.wsacs.orgresearchgate.net
Steric Hindrance: The bulky isopropyl side chain of the valine residue can sterically hinder the approach of the incoming nucleophile (the amino group of another amino acid), potentially leading to slower coupling rates compared to less hindered amino acids.
The kinetics of hydrolysis of the methyl ester group would primarily be dependent on pH and temperature. Base-catalyzed hydrolysis (saponification) is typically a second-order reaction, while acid-catalyzed hydrolysis is generally first-order in the ester and the acid catalyst.
Thermodynamic Considerations:
The thermodynamics of transformations involving this compound are governed by the relative stabilities of reactants and products.
Diketopiperazine Formation: The intramolecular cyclization to form a diketopiperazine is often thermodynamically favorable due to the formation of a stable, six-membered ring. The release of a small molecule (methanol) also contributes to a positive entropy change, favoring the cyclized product. researchgate.net
Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid is generally a thermodynamically favorable process, driven by the formation of a stable carboxylate salt (under basic conditions) or carboxylic acid (under acidic conditions) and methanol.
Illustrative Thermodynamic Parameters for a Peptide Coupling Reaction:
Isothermal titration calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding events and reactions, including peptide coupling. rsc.org
| Parameter | Symbol | Hypothetical Value | Significance |
| Rate Constant | k | 1.5 x 10⁻² M⁻¹s⁻¹ | Indicates the speed of the reaction at a given temperature. |
| Activation Energy | Ea | 50 kJ/mol | The minimum energy required to initiate the reaction. |
| Enthalpy Change | ΔH | -20 kJ/mol | A negative value indicates an exothermic reaction (releases heat). |
| Entropy Change | ΔS | -50 J/(mol·K) | A negative value suggests a decrease in disorder, as two molecules combine to form one. |
| Gibbs Free Energy Change | ΔG | -5 kJ/mol | A negative value indicates a spontaneous (favorable) reaction under the given conditions. |
This table presents hypothetical data for the coupling of this compound with another amino acid ester for illustrative purposes. Actual values would need to be determined experimentally.
This compound as a Chiral Building Block
The inherent chirality of the valine backbone in this compound makes it an excellent starting point for the synthesis of enantiomerically pure compounds. The stereocenter at the alpha-carbon can be exploited to induce chirality in new stereogenic centers, a cornerstone of asymmetric synthesis.
Utilization in the Synthesis of Chiral Alcohols and Amines
Chiral β-amino alcohols and chiral amines are pivotal structural motifs in many pharmaceuticals and natural products. nih.govscsm.ac.in this compound can be readily converted into the corresponding chiral alcohol and amine.
The synthesis of the chiral alcohol, (S)-2-(benzyloxycarbonylamino)-3-methyl-1-butanol, can be achieved through the reduction of the methyl ester functionality of this compound. This transformation is typically carried out using a mild reducing agent such as lithium borohydride (LiBH₄) to selectively reduce the ester without affecting the Cbz protecting group.
Further transformation of the resulting chiral alcohol can yield the corresponding chiral amine, (S)-1-amino-2-methylpropane, a valuable synthetic intermediate. This can be accomplished through a two-step process involving activation of the hydroxyl group, for instance by converting it into a good leaving group like a tosylate, followed by nucleophilic substitution with an azide (B81097) (N₃⁻) and subsequent reduction. Alternatively, direct reductive amination of an aldehyde derived from the alcohol can also furnish the desired amine. nih.gov
Table 1: Representative Synthesis of Chiral Alcohols and Amines
| Starting Material | Reagents and Conditions | Product | Reported Yield |
|---|---|---|---|
| This compound | 1. LiBH₄, THF, 0 °C to rt | (S)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol | High |
Yields are generalized based on similar reported transformations.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. Chiral heterocycles, in particular, often exhibit potent biological activities. This compound can serve as a precursor for the synthesis of various chiral heterocyclic systems, most notably oxazolines and oxazolidinones.
For instance, the chiral amino alcohol derived from this compound can undergo cyclization to form a chiral oxazoline (B21484). This transformation can be achieved by reacting the amino alcohol with an aldehyde in the presence of an oxidizing agent or by reacting it with a carboxylic acid under dehydrating conditions. nih.gov The resulting chiral oxazoline can act as a ligand in asymmetric catalysis or as an intermediate in further synthetic transformations.
Furthermore, cyclization of N-allylcarbamates, which can be synthesized from the corresponding amino alcohol, using hypervalent iodine reagents can lead to the formation of oxazolidinones. researchgate.net These heterocyclic scaffolds are present in several classes of antibiotics.
Table 2: Potential Heterocyclic Synthesis from this compound Derivatives
| Precursor | Reaction Type | Heterocyclic Product |
|---|---|---|
| (S)-2-(Benzyloxycarbonylamino)-3-methyl-1-butanol | Cyclization with an aldehyde | Chiral Oxazoline |
Role in the Asymmetric Synthesis of Complex Molecules
The core principle of using a chiral building block is to transfer its stereochemical information to a new, more complex molecule. wikipedia.org In this context, this compound can act as a chiral auxiliary, a temporary stereogenic unit that directs the formation of a new stereocenter with a specific configuration. nih.gov
For example, the enolate derived from this compound can undergo diastereoselective alkylation or aldol (B89426) reactions. The bulky isopropyl group of the valine side chain can effectively shield one face of the enolate, leading to the preferential approach of an electrophile from the less hindered face. This results in the formation of a new stereocenter with a predictable relative and, due to the known absolute configuration of the starting material, absolute stereochemistry. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.
This strategy has been successfully employed in the synthesis of a variety of complex natural products and pharmaceuticals, where controlling the stereochemistry is crucial for biological activity. wikipedia.org
Peptide Synthesis Strategies Utilizing this compound
Peptides are crucial biomolecules with a wide range of biological functions and therapeutic applications. researchgate.net The chemical synthesis of peptides is a well-established field, and protected amino acids like this compound are fundamental reagents in this process.
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides. researchgate.netpeptide.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. While the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is prevalent, the Boc (tert-butyloxycarbonyl)/Bzl (benzyl) strategy, which is chemically related to the Cbz group, is also utilized. researchgate.net
This compound, after hydrolysis of its methyl ester to the corresponding carboxylic acid (Cbz-Val-OH), can be incorporated into an SPPS protocol. The Cbz group serves as the temporary N-terminal protecting group. The general cycle for incorporating Cbz-Val-OH would involve:
Attachment: Coupling of the C-terminal amino acid to the resin.
Deprotection: Removal of the N-terminal protecting group of the resin-bound amino acid.
Coupling: Activation of the carboxylic acid of Cbz-Val-OH and its subsequent coupling to the free amine of the resin-bound peptide.
Repetition: Repeating the deprotection and coupling steps with other protected amino acids to elongate the peptide chain.
The Cbz group is typically removed under hydrogenolysis conditions (H₂ with a palladium catalyst) or with strong acids like HBr in acetic acid, which makes it less orthogonal to the acid-labile side-chain protecting groups often used in Boc-SPPS.
Solution-Phase Peptide Coupling Methodologies
Solution-phase peptide synthesis, although more labor-intensive than SPPS for long peptides, is still a valuable method, particularly for the synthesis of short peptides or for large-scale production. researchgate.netslideshare.net this compound is well-suited for solution-phase strategies, including both stepwise and fragment condensation approaches.
In a stepwise approach , this compound can be either the N-terminal or the C-terminal component.
As the N-terminal component , the methyl ester is first hydrolyzed to the free carboxylic acid. This Cbz-Val-OH is then coupled to the free amine of another amino acid ester.
As the C-terminal component , the Cbz group is removed by hydrogenolysis to yield the free amine of the valine methyl ester. This is then coupled to the activated carboxyl group of another N-protected amino acid.
In fragment condensation , larger peptide fragments are synthesized and then coupled together. researchgate.net For example, a dipeptide or tripeptide can be synthesized using this compound, and after selective deprotection of either the N- or C-terminus, it can be coupled with another peptide fragment to build a longer peptide chain. This convergent approach can be more efficient for the synthesis of large peptides. researchgate.net
Table 3: Representative Solution-Phase Peptide Coupling
| N-Terminal Component | C-Terminal Component | Coupling Reagents | Dipeptide Product |
|---|---|---|---|
| Cbz-Val-OH | H-Ala-OMe | DCC, HOBt | Cbz-Val-Ala-OMe |
Reagents shown are common coupling agents in peptide synthesis.
Chemo- and Regioselective Ligation Techniques
The strategic construction of large peptides and proteins from smaller, unprotected peptide fragments relies on highly selective chemical ligation methods. Native Chemical Ligation (NCL) is a cornerstone of this field, involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine residue to form a native peptide bond.
The incorporation of sterically hindered amino acids like valine at the C-terminus of a peptide thioester presents a significant challenge in NCL. The bulky isopropyl side chain of valine can impede the key transthioesterification and subsequent intramolecular S-to-N acyl shift steps, leading to slow reaction rates and reduced yields. The use of protected amino acid derivatives like this compound is crucial in the solid-phase synthesis of the peptide fragments used in these ligation reactions. The Cbz group provides robust protection of the α-amino group during the synthesis of the peptide thioester precursor, preventing unwanted side reactions. fengchengroup.com While the methyl ester is typically cleaved to generate the required C-terminal acid for thioester formation, its presence during intermediate steps ensures the stability of the valine residue.
Although direct participation of this compound in the final ligation step is uncommon, its role as a protected precursor is indispensable for accessing the necessary peptide fragments containing C-terminal valine, thereby enabling the application of chemo- and regioselective ligation techniques to synthesize complex polypeptides that would otherwise be difficult to assemble.
Synthesis of Modified Peptides and Peptidomimetics
This compound is a key starting material in the synthesis of modified peptides and peptidomimetics, which are designed to have improved therapeutic properties such as enhanced stability against proteolytic degradation, increased bioavailability, and controlled conformational preferences. The Cbz protecting group is stable under a wide range of reaction conditions, yet it can be cleanly removed by catalytic hydrogenation, making it ideal for multi-step peptide synthesis.
One common modification is N-methylation of the peptide backbone, a strategy known to improve the pharmacokinetic profile of bioactive peptides. N-methylated valine derivatives, which can be synthesized from this compound, are incorporated into peptide chains to introduce conformational constraints and increase resistance to enzymatic cleavage. medchemexpress.com
Furthermore, this compound serves as a crucial intermediate in the synthesis of peptide-based pharmaceuticals. A notable example is its use in the production of the antiviral drug Valacyclovir, where the Cbz-protected valine is coupled to the active drug, Acyclovir, to enhance its oral bioavailability. The Cbz group is subsequently removed in the final step of the synthesis.
The versatility of this compound also extends to its incorporation into block copolymers with other amino acids, such as lysine. These copolymers can adopt specific secondary structures, like α-helices or β-sheets, depending on the block lengths, and have potential applications in biomaterials and drug delivery systems. researchgate.net
Development of Novel Catalytic Systems and Chiral Ligands
The inherent chirality of this compound makes it a valuable precursor for the development of chiral ligands used in asymmetric catalysis. These ligands play a pivotal role in controlling the stereochemical outcome of chemical reactions, leading to the selective formation of one enantiomer of a chiral product.
Synthesis of Chiral Ligands Derived from this compound
A prominent class of chiral ligands synthesized from valine derivatives are bis(oxazoline) (BOX) ligands. nih.govnyu.edu The synthesis typically begins with the reduction of the carboxylic acid of N-protected valine to the corresponding amino alcohol, valinol. This chiral amino alcohol is then reacted with a dicarboxylic acid derivative, such as malononitrile (B47326) or thiophene-2,5-dicarboxylic acid, to construct the C2-symmetric bis(oxazoline) framework. nih.gov The Cbz group in this compound can be removed to free the amine, which can then be used in the synthesis of other types of chiral ligands, such as phosphinooxazolines (PHOX), which have also shown great utility in asymmetric catalysis. acs.org
The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties by modifying the substituents on the oxazoline ring or the backbone connecting the two rings, enabling the optimization of the ligand for a specific catalytic transformation.
Application in Asymmetric Catalysis (e.g., Asymmetric Hydrogenation, Aldol Reactions)
Chiral ligands derived from this compound have been successfully employed in a range of metal-catalyzed asymmetric reactions, demonstrating high levels of enantioselectivity.
Asymmetric Hydrogenation: Rhodium and Iridium complexes of chiral P-N ligands, which can be derived from valine, have been shown to be highly effective catalysts for the asymmetric hydrogenation of various unsaturated compounds, achieving enantiomeric excesses (ee) of over 99%. nih.gov
Asymmetric Aldol Reactions: Copper(II)-BOX complexes, where the BOX ligand is synthesized from a valine precursor, are effective catalysts for asymmetric aldol reactions. nih.gov These reactions create new carbon-carbon bonds and up to two new stereocenters with a high degree of stereocontrol.
Other Asymmetric Transformations:
Friedel-Crafts Alkylation: Copper(II) complexes of chiral bis(oxazolinyl)thiophene ligands have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with nitroolefins, yielding products with up to 81% ee. nih.gov
1,3-Dipolar Cycloaddition: Magnesium(II)-BOX complexes can catalyze the 1,3-dipolar cycloaddition of nitrones to α,β-unsaturated oxazolidinones with high enantioselectivity. nih.gov
The following table summarizes the performance of some valine-derived ligands in asymmetric catalysis:
| Reaction | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rhodium-BIPI Ligand | Unsaturated Urea Esters | >99% | nih.gov |
| Asymmetric Friedel-Crafts | Copper(II)-bis(oxazolinyl)thiophene | Indole and β-nitroolefins | up to 81% | nih.gov |
| Asymmetric Aldol Reaction | Chiral Organic Salt from a Thiourea-amine | Silyloxy Furans and Aldehydes | High | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Magnesium(II)-bis(oxazoline) | Nitrone and α,β-unsaturated oxazolidinone | High | nih.gov |
Investigation of Ligand-Substrate Interactions in Catalytic Cycles
The stereochemical outcome of an asymmetric reaction is dictated by the precise interactions between the chiral catalyst and the substrate within the transition state. Understanding these interactions is key to rationally designing more efficient and selective catalysts. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for probing these non-covalent interactions in solution. ibb.waw.plnih.gov
In the case of ligands derived from this compound, the bulky isopropyl group of the valine moiety plays a crucial role in creating a well-defined chiral environment around the metal center. This steric hindrance directs the approach of the substrate, favoring one pathway over the other and leading to the observed enantioselectivity. For instance, in asymmetric aldol reactions catalyzed by copper-BOX complexes, the substrate is believed to coordinate to the copper center in a specific orientation that minimizes steric clashes with the ligand's side chains, thus determining the facial selectivity of the nucleophilic attack. nih.gov
Computational modeling and spectroscopic studies can provide detailed insights into the geometry of the catalyst-substrate complex and the energetic differences between the diastereomeric transition states, further aiding in the optimization of chiral ligands for specific applications.
Precursor to Structurally Diverse Valine Derivatives and Analogues
This compound is a versatile starting material for the synthesis of a wide array of structurally diverse valine derivatives and analogues, which are of interest in medicinal chemistry and as tools for chemical biology. The Cbz protecting group is stable to a variety of reaction conditions, allowing for modifications at other parts of the molecule before its removal. cymitquimica.com
One important transformation is the reduction of the carboxylic acid to a chiral α-amino aldehyde. This N-protected valinal (B13919145) is a valuable intermediate that can be used in subsequent carbon-carbon bond-forming reactions to create more complex chiral molecules with a high degree of stereocontrol.
High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound. It provides a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, which serves to confirm the elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation. The exact mass of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) is compared against the calculated theoretical mass to verify the compound's identity.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, confirming the connectivity of the valine, methyl ester, and benzyloxycarbonyl protecting group. Common fragmentation pathways for this molecule include the cleavage of ester and amide bonds. libretexts.orgmiamioh.edu For instance, characteristic losses would include the methoxy (B1213986) group from the ester, the entire methyl ester group, or cleavage at the amide bond. libretexts.org This data is critical for distinguishing it from isomers and for monitoring the progress of synthesis or degradation reactions.
| Fragment Ion Structure | Predicted m/z | Description of Neutral Loss |
|---|---|---|
| [C14H19NO4]+ | 265.1314 | Loss of the benzyl group (C7H7) from the benzyloxycarbonyl moiety. |
| [C8H8O2]+ | 136.0524 | Formation of a benzyl cation derivative following cleavage of the carbamate. |
| [C6H12NO2]+ | 130.0868 | Cleavage of the carbamate bond, resulting in the valine methyl ester fragment. |
| [C7H7]+ | 91.0548 | Formation of the tropylium (B1234903) cation from the benzyl group. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the detailed structural, conformational, and stereochemical analysis of this compound in solution. While 1D ¹H and ¹³C NMR provide primary structural information, advanced NMR techniques offer deeper insights.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and understanding the molecule's architecture.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) J-coupling networks, typically over two to three bonds. nih.gov For this compound, it would confirm the connectivity within the valine side chain (between the α-proton and the β-proton, and between the β-proton and the γ-methyl protons) and within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govosti.gov It allows for the definitive assignment of each carbon atom by linking it to its attached proton(s), such as the methoxy protons to the methoxy carbon, and the α-carbon to the α-proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). nih.govosti.gov It is vital for piecing together the molecular skeleton. Key HMBC correlations would link the methoxy protons to the ester carbonyl carbon, the valine's α-proton to the ester carbonyl carbon, and the benzylic CH₂ protons to the carbamate carbonyl carbon and the aromatic C1 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other (<5 Å), regardless of whether they are connected through bonds. youtube.com NOESY is particularly useful for conformational analysis, for example, by showing spatial proximity between the benzyl protons and protons on the valine residue, which can help define the preferred orientation of the protecting group.
| Technique | Proton Signal | Correlated Atom(s) | Information Gained |
|---|---|---|---|
| COSY | Valine α-H | Valine β-H, Amide N-H | Valine spin system connectivity |
| HSQC | Methoxy -OCH₃ | Methoxy -OCH₃ Carbon | Direct C-H bond assignment |
| HMBC | Valine γ-CH₃ | Valine β-C, Valine γ-C | Long-range connectivity in side chain |
| HMBC | Benzylic -CH₂- | Carbamate C=O, Benzyl C1 | Linkage of protecting group |
| NOESY | Amide N-H | Valine α-H, Valine β-H | Spatial proximity and local conformation |
The amide bond within the benzyloxycarbonyl group has a significant degree of double-bond character, leading to restricted rotation. nih.govosti.gov This phenomenon, known as rotational isomerism, can result in the presence of two distinct conformers (rotamers) that are observable by NMR at low temperatures. nih.gov
Dynamic NMR (DNMR) studies involve recording spectra at various temperatures. At low temperatures, separate signals for each rotamer may be visible. As the temperature increases, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, time-averaged peak. researchgate.net By analyzing the line shape changes as a function of temperature, it is possible to calculate the rate of exchange and the free energy of activation (ΔG‡) for the rotational barrier. nih.govosti.gov This provides quantitative data on the conformational flexibility of the molecule.
Determining the enantiomeric purity of chiral molecules like this compound is critical. While diastereomers have distinct NMR spectra, enantiomers are indistinguishable in a standard achiral solvent. chemspider.com The use of chiral shift reagents, often lanthanide complexes like Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III)), can resolve this. chemspider.comchemspider.com
When a chiral shift reagent is added to the NMR sample, it forms transient diastereomeric complexes with the enantiomers of the analyte. nist.gov Because these complexes are diastereomeric, the corresponding nuclei in the two enantiomers experience different magnetic environments, leading to a separation of their signals in the NMR spectrum. chemspider.com The enantiomeric excess (ee) can then be determined by integrating the separated peaks corresponding to the R and S enantiomers.
X-ray Crystallography for Solid-State Structure and Conformational Studies
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique can precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's constitution and stereochemistry.
While a specific crystal structure for this compound is not publicly available, the analysis of closely related compounds, such as N-benzyloxycarbonyl-Alanyl-Phenylalanyl-methyl ester (Z-AF-OMe), provides a representative example of the data that can be obtained. csic.es The crystal structure reveals how the molecule packs in the crystal lattice and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. csic.es For this compound, key hydrogen bonds would be expected between the amide N-H group and a carbonyl oxygen of an adjacent molecule.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0655 |
| b (Å) | 8.4614 |
| c (Å) | 46.856 |
| Volume (ų) | 2008.3 |
| Z (Molecules per unit cell) | 4 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and powerful method for identifying the functional groups present in a molecule. medchemexpress.com These two techniques are often complementary. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. csic.es
For this compound, these techniques can easily identify the key structural motifs. The spectra would show characteristic vibrational bands for the N-H bond of the carbamate, the aromatic C-H bonds of the benzyl group, the aliphatic C-H bonds of the valine and methyl groups, and, crucially, the two distinct carbonyl (C=O) groups. nih.govnih.gov The ester carbonyl and the carbamate carbonyl will have slightly different stretching frequencies, which can be resolved. nih.gov These techniques are also highly effective for monitoring the progress of a reaction, such as the formation of the compound or the removal of the protecting group, by observing the appearance or disappearance of these characteristic peaks. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR/Raman) |
|---|---|---|
| N-H (Carbamate) | Stretching | ~3300-3400 |
| C-H (Aromatic) | Stretching | ~3030-3100 |
| C-H (Aliphatic) | Stretching | ~2870-2960 |
| C=O (Ester) | Stretching | ~1735-1750 |
| C=O (Carbamate) | Stretching | ~1690-1710 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-O (Ester/Carbamate) | Stretching | ~1200-1300 |
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Separation Studies
Chiral chromatography is a cornerstone technique for the separation of enantiomers, enabling the accurate determination of enantiomeric excess (e.e.). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed, utilizing chiral stationary phases (CSPs) to achieve differential retention of the enantiomers.
High-performance liquid chromatography is a prevalent method for the enantioselective analysis of N-protected amino acid derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govwindows.net These columns, under normal-phase or reversed-phase conditions, can resolve the enantiomers of compounds structurally similar to this compound. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. For instance, columns like Chiralpak® AD or Chiralcel® OD are frequently utilized for the resolution of various chiral molecules, including those with ester and carbamate functionalities. nih.govmdpi.com While specific application notes for this compound are not widely published, the general methodology for related N-Cbz protected amino acid esters provides a strong framework for method development.
Gas chromatography, particularly with cyclodextrin-based chiral stationary phases, offers another powerful approach for enantiomeric separation. researchgate.netsigmaaldrich.comresearchgate.net The derivatized cyclodextrin (B1172386) molecules form inclusion complexes with the enantiomers, and the differing stability of these complexes allows for their separation. For volatile derivatives like methyl esters of N-protected amino acids, enantioselective GC can provide high resolution and sensitivity. The choice of the specific cyclodextrin derivative (e.g., permethylated, acylated) and the temperature program are critical parameters that influence the separation efficiency. gcms.cz
Table 1: Representative Chiral HPLC Conditions for the Separation of N-Protected Amino Acid Esters
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol mixtures (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient |
| Expected Outcome | Baseline separation of the L- and D-enantiomers |
Table 2: Representative Chiral GC Conditions for the Separation of N-Protected Amino Acid Esters
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Cyclodextrin-based chiral capillary column (e.g., β-DEX™) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Isothermal or gradient (e.g., 150 °C to 200 °C at 5 °C/min) |
| Detector Temperature | 250 °C |
| Expected Outcome | Two resolved peaks corresponding to the enantiomers |
Polarimetry for Optical Rotation and Stereochemical Assignment
Polarimetry is a classical yet definitive technique for characterizing chiral substances by measuring their ability to rotate the plane of polarized light. This property, known as optical rotation, is an intrinsic characteristic of a chiral molecule and is directly proportional to its concentration and the path length of the light through the sample. The specific rotation, [α], is a standardized value that is dependent on the wavelength of light used (typically the sodium D-line, 589 nm), the temperature, and the solvent.
For this compound, the sign and magnitude of its specific rotation are used to assign its absolute stereochemistry (L or D configuration). By convention, the L-enantiomer of amino acids and their derivatives often, but not always, exhibit a specific sign of rotation. The determination of the specific rotation of a pure enantiomer is crucial for quality control and for the calculation of enantiomeric excess of a mixture using the formula:
e.e. (%) = ([α]observed / [α]pure enantiomer) x 100
Table 3: Representative Polarimetry Data for Related N-Cbz-Valine Derivatives
| Compound | Specific Rotation [α] | Conditions |
|---|---|---|
| N-Benzyloxycarbonyl-D-Valine Methyl Ester | +22.3° | c = 1.12, Chloroform |
| Methyl N-[(benzyloxy)carbonyl]-L-valinate | Predicted to be negative | Chloroform |
Note: The value for Methyl N-[(benzyloxy)carbonyl]-L-valinate is an educated prediction based on the data for the D-enantiomer.
Computational and Theoretical Studies of Methyl N Benzyloxy Carbonyl Valinate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and potential reactivity of Methyl N-[(benzyloxy)carbonyl]valinate. rsc.org
DFT calculations are employed to determine the optimized geometry and electronic properties of the molecule in its ground state. By using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), key parameters can be elucidated. rsc.org These calculations can reveal crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.
Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are vital for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com Molecular electrostatic potential (MEP) maps can also be generated to visualize electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Ground State Properties of this compound calculated using DFT (B3LYP/6-311++G(d,p)) This table presents illustrative data that would be expected from such a calculation.
| Property | Calculated Value | Unit |
| Total Energy | -978.543 | Hartrees |
| HOMO Energy | -6.98 | eV |
| LUMO Energy | -0.45 | eV |
| HOMO-LUMO Gap | 6.53 | eV |
| Dipole Moment | 2.87 | Debye |
Theoretical chemistry plays a crucial role in mapping out the reaction pathways involving this compound, for instance, in peptide coupling reactions or during the deprotection of the benzyloxycarbonyl (Cbz) group. organic-chemistry.org Transition state (TS) calculations are used to identify the highest energy point along a reaction coordinate, known as the transition state structure.
By locating the TS and calculating its energy, the activation energy for the reaction can be determined. This provides quantitative insight into the reaction kinetics. For example, in a peptide bond formation reaction, DFT could be used to model the approach of another amino acid ester to the activated carboxyl group of this compound, elucidating the structure and energy of the tetrahedral intermediate and the subsequent transition state for its collapse.
Table 2: Hypothetical Energy Profile for a Reaction Step Involving this compound This table presents illustrative data for a generic reaction step.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +21.5 |
| Products | -5.2 |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental spectra for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predictions are invaluable for assigning peaks in complex experimental spectra. univr.it
Similarly, the calculation of vibrational frequencies using DFT can predict the positions of major absorption bands in the Infrared (IR) spectrum. These calculated frequencies correspond to specific vibrational modes of the molecule, such as C=O stretches, N-H bends, and C-O stretches, aiding in the interpretation of experimental IR data. nih.gov
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound This table presents illustrative data to demonstrate the correlation between calculated and observed values.
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (Valine α-H) | 4.25 ppm | 4.21 ppm |
| ¹³C NMR (Ester C=O) | 171.5 ppm | 172.0 ppm |
| IR (Urethane C=O) | 1695 cm⁻¹ | 1690 cm⁻¹ |
| IR (Ester C=O) | 1740 cm⁻¹ | 1735 cm⁻¹ |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of this compound, particularly around its rotatable bonds, gives rise to a complex conformational landscape. Molecular mechanics and dynamics simulations are the preferred tools for exploring this landscape. researchgate.net
Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. The benzyloxycarbonyl group, in particular, has significant conformational flexibility. nih.gov Molecular mechanics force fields (e.g., AMBER, CHARMM) can be used to rapidly scan the potential energy surface by systematically rotating key dihedral angles (e.g., those in the valine side chain and the Cbz group) and calculating the energy of each resulting conformer. This exploration helps to identify the global minimum energy conformation and other low-energy conformers that may be significantly populated at room temperature.
The relative stability of different conformers is governed by a delicate balance of intramolecular interactions, including steric hindrance, hydrogen bonds, and dipole-dipole interactions. nih.gov For example, a conformation might be stabilized by an intramolecular hydrogen bond between the N-H group and the ester carbonyl oxygen. Conversely, steric repulsion between the bulky isopropyl group of the valine side chain and the phenyl ring of the Cbz group can destabilize certain conformations.
Molecular dynamics (MD) simulations provide further insights by simulating the atomic motions of the molecule over time. scispace.com MD can reveal the dynamic equilibrium between different conformers and the time scales of their interconversion. Analysis of MD trajectories can quantify the strength and persistence of intramolecular hydrogen bonds and other non-covalent interactions that dictate conformational preference. researchgate.net
Table 4: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data from a hypothetical conformational search.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (ω, φ, ψ) | Stabilizing Interaction |
| Global Minimum | 0.00 | 179°, -120°, 135° | Extended structure, minimal steric clash |
| Conformer 2 | +1.25 | 178°, -75°, -45° | Possible N-H···O=C (ester) H-bond |
| Conformer 3 | +2.10 | -5°, 80°, 95° | Folded structure, potential π-stacking |
Molecular Modeling of Substrate-Ligand Interactions in Catalytic Systems
Molecular modeling is a cornerstone of modern chemistry for elucidating the intricate interactions between a substrate and a catalyst. In the context of this compound, modeling its interaction with a catalytic system, such as an enzyme, can reveal the key factors governing catalytic efficiency and selectivity.
Enzyme-Substrate Docking and Molecular Dynamics
A common application of molecular modeling is in the study of enzyme-catalyzed reactions, such as the hydrolysis or transesterification of amino acid esters. researchgate.netresearchgate.net Lipases and proteases are frequently employed for such transformations. nih.govmdpi.comnih.gov Computational docking studies can predict the preferred binding orientation of this compound within the active site of an enzyme like Candida antarctica lipase (B570770) B (CALB) or a serine protease. nih.gov These studies typically involve generating a three-dimensional model of both the enzyme and the substrate and then using algorithms to find the most energetically favorable binding poses.
Once a plausible binding mode is identified, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the enzyme-substrate complex over time. mdpi.com MD simulations provide a time-resolved view of the interactions, allowing researchers to analyze the stability of the substrate in the active site, the role of specific amino acid residues in binding, and the conformational changes that may occur upon substrate binding. For instance, an MD simulation could reveal key hydrogen bonds between the carbonyl group of the ester in this compound and residues in the enzyme's oxyanion hole, which is a crucial feature in the stabilization of the transition state during ester hydrolysis. oup.comnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Studies
To study the catalytic mechanism in greater detail, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are often employed. researchgate.netnih.gov In a QM/MM simulation, the region of the system where the chemical reaction occurs (e.g., the ester group of this compound and the catalytic residues of the enzyme) is treated with a high level of theory (quantum mechanics), while the rest of the system (the bulk of the enzyme and solvent) is treated with a more computationally efficient method (molecular mechanics). This approach allows for the accurate modeling of bond-breaking and bond-forming events, providing insights into the reaction pathway and the energies of transition states and intermediates. A QM/MM study could, for example, elucidate the precise mechanism of nucleophilic attack by a serine residue on the carbonyl carbon of the substrate and the subsequent proton transfer steps involving a catalytic histidine residue. nih.gov
| Modeling Technique | Application to this compound Catalysis | Key Insights |
| Molecular Docking | Prediction of binding mode in an enzyme active site (e.g., lipase). nih.govnih.gov | Binding affinity, preferred orientation, identification of key interacting residues. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the enzyme-substrate complex. mdpi.com | Conformational flexibility, stability of binding, role of water molecules. |
| QM/MM | Detailed study of the chemical reaction mechanism. researchgate.netnih.gov | Transition state structures and energies, reaction pathways, catalytic barriers. |
Rational Design of New Derivatization Strategies and Synthetic Routes
Computational methods are increasingly used not only to understand existing chemical processes but also to guide the design of new molecules and synthetic pathways. For this compound, these approaches can be used to devise novel derivatization strategies and to optimize synthetic routes.
In Silico Design of Derivatives
This compound is a building block in peptide synthesis. nih.gov Computational tools can be used to design derivatives with improved properties, such as enhanced stability, solubility, or biological activity. frontiersin.orgnih.govacs.orgnih.gov For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed properties. These models can then be used to predict the properties of new, yet-to-be-synthesized derivatives, thereby prioritizing synthetic efforts.
Furthermore, computational methods can aid in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. researchgate.net Starting from the structure of this compound, computational tools can be used to explore different chemical modifications that would lead to peptidomimetics with desired characteristics.
Optimization of Synthetic Routes
Computational chemistry can also be applied to the optimization of the synthesis of this compound itself or its use in peptide synthesis. For instance, density functional theory (DFT) calculations can be used to study the reaction mechanisms of different coupling reagents used in peptide synthesis, helping to identify more efficient and racemization-free methods.
Recently, machine learning and artificial intelligence have emerged as powerful tools for the optimization of chemical reactions. nih.govacs.orgacs.org By analyzing large datasets of reaction outcomes, machine learning models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) for a given transformation. Such an approach could be used to optimize the conditions for the synthesis of dipeptides or larger peptides using this compound as a starting material.
| Computational Approach | Application in Derivatization and Synthesis | Potential Outcomes |
| QSAR Modeling | Design of derivatives with improved properties. | Prediction of solubility, stability, and biological activity of new derivatives. |
| Peptidomimetic Design | Creation of novel molecules with peptide-like functions. | Identification of new drug candidates with enhanced bioavailability. |
| DFT Calculations | Mechanistic study of synthetic reactions. | Understanding of reaction pathways and optimization of coupling reagents. |
| Machine Learning | Optimization of reaction conditions. nih.govacs.org | Prediction of optimal temperature, solvent, and catalyst for higher yields. |
Solvation Models and their Impact on Reactivity and Conformation
The solvent environment can have a profound impact on the conformation and reactivity of a molecule. Computational solvation models are essential for understanding these effects for this compound. These models can be broadly categorized into explicit and implicit solvent models. wikipedia.org
Explicit vs. Implicit Solvation Models
In explicit solvent models, individual solvent molecules are included in the simulation box, allowing for the detailed study of specific solute-solvent interactions such as hydrogen bonding. acs.orgillinois.edu A molecular dynamics simulation of this compound in a box of water or methanol (B129727) molecules would be an example of an explicit solvent simulation. researchgate.net Such simulations can provide detailed information about the local solvent structure around the solute and its influence on the solute's conformation. nih.gov
Implicit solvent models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. youtube.com These models are computationally less expensive and are well-suited for calculating the free energy of solvation. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful implicit solvent model that can be used to predict thermodynamic properties like solubility and partition coefficients. nih.govcore.ac.ukzenodo.orgacs.orgresearchgate.net
Conformational Analysis in Different Solvents
The flexible nature of this compound, with several rotatable bonds, means that it can adopt a multitude of conformations in solution. The relative energies of these conformers, and thus the conformational equilibrium, are highly dependent on the solvent. Computational methods can be used to perform a conformational analysis of this compound in different solvents. For example, a study on N-Cbz-protected amino acids, including N-Cbz-L-valine, in methanol using molecular dynamics simulations has shown how the solvent influences the dihedral angles and hydrogen bonding patterns of the molecule. researchgate.net
The choice of solvation model can significantly impact the results of conformational analysis. nih.gov While explicit solvent models provide a more realistic representation of the solvent, they are computationally intensive. Implicit models offer a good compromise for many applications, but they may not capture all the subtleties of specific solute-solvent interactions.
| Solvation Model | Description | Application to this compound |
| Explicit Solvent Models | Individual solvent molecules are explicitly represented. wikipedia.org | Detailed study of hydrogen bonding with water or other protic solvents; conformational dynamics. acs.org |
| Implicit Solvent Models | Solvent is treated as a continuous medium. youtube.com | Calculation of solvation free energy; prediction of solubility and partition coefficients using methods like COSMO-RS. nih.govzenodo.org |
The interplay between conformation and reactivity is a key aspect that can be explored using solvation models. For instance, the accessibility of the ester carbonyl group for nucleophilic attack will depend on the conformational preferences of this compound in a particular solvent, which in turn can be predicted using computational models.
Emerging Research Areas and Future Directions for Methyl N Benzyloxy Carbonyl Valinate
Development of Photocatalytic and Electrocatalytic Methodologies Involving Methyl N-[(benzyloxy)carbonyl]valinate
Recent advancements in catalysis are providing milder and more selective methods for chemical transformations, with significant potential for application to protected amino acids like this compound.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating reactive intermediates under gentle conditions. acs.org Research has demonstrated the photocatalytic decarboxylation of α-amino acids to generate alkyl radicals, which can participate in a variety of bond-forming reactions. acs.orgmdpi.com A key finding is the tolerance of carbamate (B1207046) protecting groups, including the benzyloxycarbonyl (Cbz) group, under these reaction conditions. mdpi.com This tolerance allows for the direct functionalization of the carboxyl end of a Cbz-protected amino acid without disturbing the N-terminal protection. For this compound, this could enable novel C-terminal modifications, moving beyond its traditional role as a nucleophile in peptide coupling. Future work may focus on developing asymmetric photocatalytic reactions that leverage the inherent chirality of the valine scaffold.
Electrocatalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction, aligning with the principles of green chemistry. nih.gov Electrochemical synthesis has been successfully applied to peptide bond formation and the synthesis of complex peptide aldehydes. nih.govresearchgate.netnih.gov For instance, the anodic oxidation of triphenylphosphine (B44618) can generate a coupling reagent in situ, avoiding the waste associated with traditional coupling agents. nih.gov Another study demonstrated a metal-free, electro-oxidative ring-opening of cyclic amines to produce peptide aldehydes. researchgate.netconsensus.app These electrochemical protocols could be adapted for reactions involving this compound, either in solution-phase peptide synthesis or for novel side-chain and C-terminal functionalizations. researchgate.net The compatibility of the Cbz group with certain electrochemical conditions makes it a viable protecting group for these advanced synthetic strategies. researchgate.net
| Catalytic Method | Potential Application for this compound | Key Advantages | Relevant Findings |
| Photocatalysis | C-terminal functionalization via decarboxylation. | Mild reaction conditions, high functional group tolerance. | Cbz group is stable under various photoredox conditions. mdpi.com |
| Electrocatalysis | Greener peptide synthesis, novel modifications. | Avoids stoichiometric chemical oxidants/reductants. | Enables efficient peptide coupling and modification under mild conditions. nih.govnih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid and efficient synthesis of peptides has driven the development of advanced technological platforms.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. vapourtec.com Flow reactors have been successfully used for peptide synthesis, employing immobilized reagents and scavengers to facilitate purification. durham.ac.uk Methodologies have been developed for the synthesis of di- and tripeptides using Boc, Fmoc, and Cbz-protected amino acids in flow systems. durham.ac.uknih.gov The use of pre-heated and pre-activated amino acids in flow can increase reaction kinetics and help overcome challenges associated with sterically hindered couplings or peptide aggregation. vapourtec.com this compound is a suitable building block for such systems, enabling the construction of valine-containing peptides with high purity and yield. durham.ac.ukuzh.ch
Automated Synthesis: Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. powdersystems.comnih.govnih.gov These systems automate the iterative cycles of deprotection, coupling, and washing, allowing for the unattended synthesis of long peptide chains. peptide.comnih.govaurorabiomed.com Both Fmoc/t-Bu and Boc/Bzl protection strategies are amenable to automation, with microwave-assisted platforms emerging to accelerate coupling and deprotection steps. beilstein-journals.orgbachem.com The integration of this compound into automated SPPS protocols is routine, where it serves as the N-protected building block for incorporating a valine residue into a target sequence. nih.gov
| Platform | Role of this compound | Key Benefits |
| Flow Chemistry | N-protected amino acid building block. | Enhanced control, safety, and scalability; reduced solvent use. vapourtec.comdurham.ac.uk |
| Automated SPPS | Standard reagent for incorporating valine. | High throughput, reproducibility, synthesis of long peptides. nih.govbeilstein-journals.org |
Exploration of Solid-State Reactivity and Mechanochemistry
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free alternative to traditional solution-phase synthesis. This approach is particularly relevant for solid-state reactions.
Recent studies have demonstrated that peptide bonds can be formed mechanochemically by ball-milling amino acids with activating minerals, even at ambient temperatures. nih.govchemrxiv.org This method provides a prebiotically plausible route to peptides and establishes a new paradigm for peptide synthesis that is not limited by reactant diffusion in solution. chemrxiv.org Furthermore, chemoenzymatic peptide bond formation, catalyzed by enzymes like papain, has been successfully achieved under mechanochemical conditions, demonstrating the stability of biocatalysts to high-energy mixing. rsc.org Quantum mechanical calculations suggest that mechanical pulling forces can lower the activation energy for peptide bond formation. acs.orgacs.org This emerging field opens up the possibility of using this compound in solid-state peptide synthesis, potentially leading to more sustainable and efficient processes.
Application in Materials Chemistry as a Monomer or Structural Component
The incorporation of amino acid derivatives into polymers is a growing field aimed at creating advanced materials with tailored properties. The defined stereochemistry and biocompatibility of molecules like this compound make them attractive monomers for functional polymers.
Biodegradable Polymers: Polymers derived from α-amino acids are of great interest for biomedical applications due to their biocompatibility and the non-toxic nature of their degradation products. nih.govresearchgate.net These amino acid-based biodegradable (AABB) polymers can be designed with a wide range of properties, from elastomers to rigid materials, suitable for applications like drug delivery, tissue engineering, and absorbable surgical devices. researchgate.nettsijournals.com this compound could serve as a monomer or a precursor to a monomer in the synthesis of novel poly(ester-imide)s or other biodegradable polymers, imparting specific mechanical properties and degradation kinetics. researchgate.net
Functional Materials: Beyond biodegradability, amino acid derivatives can introduce specific functionalities. The chirality of L-valine can be used to create chiral polymers with unique optical properties for applications in separations or sensing. Furthermore, a recent study highlighted the use of N-benzyloxycarbonyl-D-valine methyl ester in enhancing the stability and performance of perovskite solar cells, suggesting a novel and promising direction for Cbz-valine derivatives in advanced materials science.
| Polymer Type | Potential Role of this compound | Potential Applications |
| Biodegradable Polymers | Monomer precursor. | Drug delivery, tissue engineering, environmentally friendly plastics. nih.gov |
| Chiral Polymers | Chiral building block. | Chiral separations, sensors. |
| Functional Materials | Additive or structural component. | Perovskite solar cells, advanced electronics. |
Advanced Bioorthogonal Chemistry and Chemical Biology Applications (Focus on Methodology, not Biological Effect)
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. This field provides powerful tools for studying biomolecules in their native environments.
While this compound itself is not bioorthogonal, it can be chemically modified to incorporate a bioorthogonal handle (e.g., an azide (B81097), alkyne, or strained alkene). Such a modified building block could then be incorporated into peptides or other molecules. Once incorporated, the bioorthogonal group allows for selective labeling with a probe (e.g., a fluorophore or affinity tag) through a bioorthogonal ligation reaction, such as a click reaction. nih.gov This methodology enables site-specific modification of proteins and peptides, allowing for detailed studies of their structure, function, and localization. nih.govfrontiersin.orgcore.ac.ukacs.org The incorporation of unnatural amino acids with bioorthogonal functionalities is a key technique in this area, and derivatized versions of Cbz-valine methyl ester could serve as valuable reagents for these advanced applications. acs.orgacs.org
Discovery of Novel Reactivities and Transformation Pathways for this compound
Research continues to uncover new reactions and synthetic strategies that expand the utility of protected amino acids beyond their conventional roles. For this compound, this includes its use as a versatile chiral building block and its participation in multicomponent reactions.
The Cbz group is generally stable but can be cleaved under specific conditions, which can be exploited in novel synthetic routes. missouri.edu For example, N-Cbz protected amino acids have been used in four-component reactions to generate Cbz-protected homoallylic amines in the presence of an iron(II) catalyst. missouri.edu As discussed previously, photocatalysis provides a pathway to generate radicals from the carboxylate group, opening up a range of C-C and C-heteroatom bond-forming reactions that were not previously accessible under mild conditions. acs.orgmdpi.com These emerging transformation pathways highlight the ongoing evolution of synthetic chemistry and promise to deliver new applications for established building blocks like this compound in the synthesis of complex, high-value molecules. chemicalbook.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl N-[(benzyloxy)carbonyl]valinate, and how do reaction conditions influence yield?
- Methodological Answer: The compound is typically synthesized via carbobenzyloxy (Cbz) protection of valine’s amine group, followed by esterification. A common approach involves reacting valine with benzyloxycarbonyl chloride (Cbz-Cl) in a biphasic system (e.g., water/dichloromethane) under basic conditions (pH ~9–10) to form N-[(benzyloxy)carbonyl]valine. Subsequent esterification with methanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI yields the methyl ester. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2:1 Cbz-Cl to valine) critically affect purity and yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : H and C NMR confirm the Cbz-protected amine (δ ~5.1 ppm for benzyl CH, δ ~7.3 ppm for aromatic protons) and methyl ester (δ ~3.6 ppm for OCH).
- Mass Spectrometry : ESI-MS or MALDI-TOF detects the molecular ion peak at m/z 295.3 (CHNO).
- HPLC : Reverse-phase HPLC with a C18 column (e.g., 90:10 water/acetonitrile gradient) verifies purity (>95% by area) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or Cbz deprotection. Long-term stability tests show <5% degradation over 12 months under these conditions. Avoid aqueous environments (e.g., humidity >60%) to minimize ester hydrolysis .
Advanced Research Questions
Q. How does this compound perform as a building block in solid-phase peptide synthesis (SPPS)?
- Methodological Answer: The Cbz group offers orthogonal protection for the amine during SPPS. However, its stability under acidic cleavage conditions (e.g., TFA) must be monitored. Comparative studies show that Cbz-protected valine exhibits <2% racemization during coupling with HBTU/DIPEA, making it suitable for synthesizing stereochemically complex peptides .
Q. What analytical strategies resolve contradictions in crystallographic data for Cbz-protected amino acid derivatives?
- Methodological Answer: Discrepancies in unit cell parameters (e.g., angle γ = 120° vs. 90°) can arise from polymorphism. Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (e.g., λ = 0.9 Å) to resolve ambiguities. For this compound, validate hydrogen bonding patterns (e.g., N–H⋯O=C interactions) against computational models (DFT at B3LYP/6-31G* level) .
Q. How does enantiomeric purity of this compound impact its utility in chiral catalyst design?
- Methodological Answer: Enantiomeric excess (>99% ee) is critical for asymmetric catalysis. Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (80:20) can quantify ee. Studies show that even 2% impurities in the L-enantiomer reduce catalytic efficiency by 30% in palladium-catalyzed cross-coupling reactions .
Q. What are the by-products formed during synthesis, and how can they be mitigated?
- Methodological Answer: Common by-products include:
- N-[(Benzyloxy)carbonyl]valine : From incomplete esterification. Monitor via TLC (R = 0.3 in ethyl acetate/hexane 1:1).
- Benzyl alcohol : From Cbz group hydrolysis. Remove via vacuum distillation or silica gel chromatography.
- Use scavengers like polymer-bound DMAP to suppress side reactions during esterification .
Q. How does this compound interact with enzymes like thermolysin in inhibition studies?
- Methodological Answer: In thermolysin inhibition (PDB: 3T8C), the Cbz group mimics substrate binding via hydrophobic interactions with the S1' pocket (e.g., Phe 130, Leu 133). Kinetic assays (K = 8.2 μM) suggest competitive inhibition. Molecular dynamics simulations (50 ns trajectories) reveal stable hydrogen bonds between the valinate carbonyl and His 231 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
